molecular formula C22H22FNO5 B12175375 4-[(4-fluorophenyl)carbonyl]-3-hydroxy-5-(3-methoxyphenyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one

4-[(4-fluorophenyl)carbonyl]-3-hydroxy-5-(3-methoxyphenyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12175375
M. Wt: 399.4 g/mol
InChI Key: AXYUJUYBQFLMFY-CZIZESTLSA-N
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Description

4-(4-fluorobenzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that belongs to the class of pyrrolones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorobenzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The starting materials often include substituted benzoyl chlorides, methoxyphenyl derivatives, and appropriate pyrrolone precursors. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorobenzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Halogenation or alkylation at specific positions on the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers may study its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicine, this compound or its derivatives could be investigated for potential pharmaceutical applications. Its ability to interact with specific molecular targets may make it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 4-(4-fluorobenzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(4-fluorobenzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one include other pyrrolone derivatives with different substituents on the aromatic rings or the pyrrolone core.

Uniqueness

What sets this compound apart is its specific combination of functional groups, which may confer unique chemical and biological properties. For example, the presence of the fluorobenzoyl group could enhance its lipophilicity and membrane permeability, while the methoxy groups may influence its electronic properties and reactivity.

Properties

Molecular Formula

C22H22FNO5

Molecular Weight

399.4 g/mol

IUPAC Name

(4E)-4-[(4-fluorophenyl)-hydroxymethylidene]-5-(3-methoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C22H22FNO5/c1-28-12-4-11-24-19(15-5-3-6-17(13-15)29-2)18(21(26)22(24)27)20(25)14-7-9-16(23)10-8-14/h3,5-10,13,19,25H,4,11-12H2,1-2H3/b20-18+

InChI Key

AXYUJUYBQFLMFY-CZIZESTLSA-N

Isomeric SMILES

COCCCN1C(/C(=C(/C2=CC=C(C=C2)F)\O)/C(=O)C1=O)C3=CC(=CC=C3)OC

Canonical SMILES

COCCCN1C(C(=C(C2=CC=C(C=C2)F)O)C(=O)C1=O)C3=CC(=CC=C3)OC

Origin of Product

United States

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